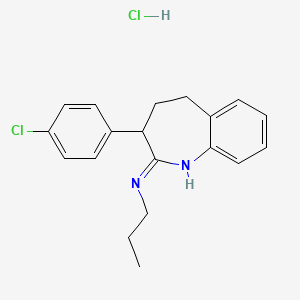
4,5-Dihydro-3-(p-chlorophenyl)-2-(propylamino)-3H-1-benzazepine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-3-(p-chlorophenyl)-2-(propylamino)-3H-1-benzazepine monohydrochloride is a chemical compound that belongs to the class of benzazepines. Benzazepines are known for their diverse pharmacological activities, including their use in the treatment of various neurological and psychiatric disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-3-(p-chlorophenyl)-2-(propylamino)-3H-1-benzazepine monohydrochloride typically involves the following steps:
Formation of the Benzazepine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the p-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the benzazepine ring with a p-chlorophenyl group.
Formation of the Monohydrochloride Salt: The final step involves the conversion of the free base to its monohydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions may target the benzazepine ring or the p-chlorophenyl group.
Substitution: The compound can undergo substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding N-oxide, while reduction could lead to a fully reduced benzazepine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders.
Industry: May be used in the development of pharmaceuticals or as a chemical reagent.
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-3-(p-chlorophenyl)-2-(propylamino)-3H-1-benzazepine monohydrochloride likely involves interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzazepine derivative with anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant and anxiolytic effects.
Lorazepam: Used for its anxiolytic, sedative, and muscle relaxant properties.
Uniqueness
4,5-Dihydro-3-(p-chlorophenyl)-2-(propylamino)-3H-1-benzazepine monohydrochloride may have unique pharmacological properties due to its specific chemical structure, which could result in different binding affinities and activities at its molecular targets compared to other benzazepines.
Eigenschaften
CAS-Nummer |
28717-80-8 |
|---|---|
Molekularformel |
C19H22Cl2N2 |
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-N-propyl-1,3,4,5-tetrahydro-1-benzazepin-2-imine;hydrochloride |
InChI |
InChI=1S/C19H21ClN2.ClH/c1-2-13-21-19-17(14-7-10-16(20)11-8-14)12-9-15-5-3-4-6-18(15)22-19;/h3-8,10-11,17H,2,9,12-13H2,1H3,(H,21,22);1H |
InChI-Schlüssel |
ONWFOWMXFNQWDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN=C1C(CCC2=CC=CC=C2N1)C3=CC=C(C=C3)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B13826090.png)


![(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-carboxy-1-(carboxymethylamino)-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B13826106.png)

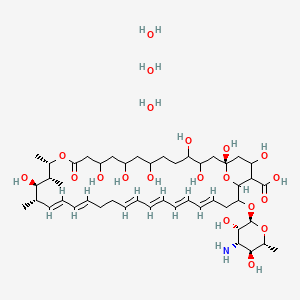
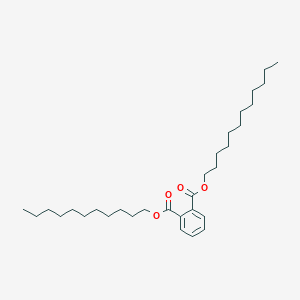
![(3R,4S,5S)-3,4-dihydroxy-5-[(1S,2S)-1,2,3-trihydroxypropyl]oxolan-2-one](/img/structure/B13826144.png)
![N-[N-(Trifluoroacetyl)-L-gamma-glutamyl]-L-cysteine Dimethyl Ester](/img/structure/B13826152.png)
![2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-4H-chromen-4-one](/img/structure/B13826156.png)
![Magnesium[[n,N'-ethylenebis[n-(carboxymethyl)glycinato]](4-)-N,N',o,o',on,on']magnesate(2-)](/img/structure/B13826158.png)
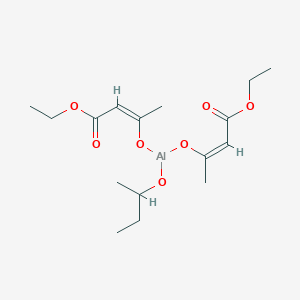
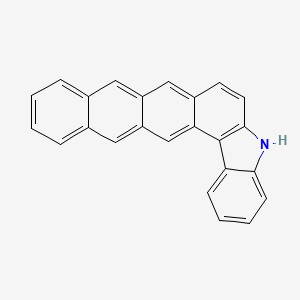
![2-[1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide](/img/structure/B13826184.png)
